(Rac)-5-hydroxymethyl Tolterodine-d5

Bioanalysis LC-MS/MS Internal Standard

This deuterated analog serves as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. The +5 Da phenyl ring labeling enables precise matrix effect correction and unambiguous analyte discrimination per ICH M10. Essential for CYP2D6/CYP3A4 metabolic stability studies; non-deuterated forms cannot substitute.

Molecular Formula C22H31NO2
Molecular Weight 346.5 g/mol
Cat. No. B12363512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-5-hydroxymethyl Tolterodine-d5
Molecular FormulaC22H31NO2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i5D,6D,7D,8D,9D
InChIKeyDUXZAXCGJSBGDW-CFEWMVNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[Di(propan-2-yl)amino]-1-(pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol: A Deuterated Tolterodine Analog for Pharmacokinetic and Metabolic Investigation


2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol, also referred to as (Rac)-Tolterodine-d5, is a deuterium-labeled analog of the antimuscarinic agent tolterodine . The compound features five deuterium atoms substituting the hydrogen atoms on the phenyl ring [1]. Tolterodine is a well-characterized muscarinic receptor antagonist used in the treatment of overactive bladder, undergoing extensive first-pass hepatic metabolism primarily via CYP2D6-mediated oxidation to its pharmacologically equipotent 5-hydroxymethyl metabolite (5-HM), with a secondary CYP3A4-mediated N-dealkylation pathway [2][3]. The deuterated analog is utilized predominantly as an internal standard in mass spectrometry-based bioanalytical assays and in pharmacokinetic studies to investigate metabolic stability .

Why Non-Deuterated Tolterodine Cannot Substitute for 2-[3-[Di(propan-2-yl)amino]-1-(pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol in Quantitative Bioanalysis


In-class compounds such as non-deuterated tolterodine or its active metabolite 5-HMT are fundamentally unsuitable as direct substitutes for this deuterated analog in quantitative analytical workflows. The core differentiation lies in the compound's utility as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Deuterated internal standards co-elute nearly identically with the target analyte yet possess a distinct mass-to-charge ratio (m/z), enabling precise correction for matrix effects, ion suppression, and extraction variability that non-deuterated analogs cannot provide [2]. Furthermore, deuterium substitution at the phenyl ring may confer altered metabolic stability due to the kinetic isotope effect (KIE), potentially impacting the compound's pharmacokinetic profile in ways that are not recapitulated by the parent drug [3]. Consequently, interchanging this deuterated compound with non-deuterated tolterodine would compromise the accuracy, precision, and interpretability of quantitative bioanalytical data and metabolic investigations.

Quantitative Differentiation Evidence: 2-[3-[Di(propan-2-yl)amino]-1-(pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol Versus Non-Deuterated Comparators


Isotopic Purity and Mass Difference: Enabling Unambiguous LC-MS/MS Quantitation

The target compound contains five deuterium atoms on the phenyl ring, resulting in a molecular weight of 330.52 g/mol (C22H26D5NO) compared to 325.49 g/mol for non-deuterated (Rac)-Tolterodine . This nominal mass difference of +5 Da is sufficient to eliminate isotopic cross-talk and enable unambiguous selected reaction monitoring (SRM) in tandem mass spectrometry [1]. The compound is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation [2].

Bioanalysis LC-MS/MS Internal Standard Method Validation

Metabolic Stability via Kinetic Isotope Effect: Attenuation of CYP2D6-Mediated Oxidation

Tolterodine undergoes extensive first-pass metabolism, primarily via CYP2D6-mediated oxidation of the 5-methyl group to form the active metabolite 5-HM, with a strong correlation (r² = 0.87) between 5-HM formation and CYP2D6 activity [1]. Deuteration at metabolically labile sites can attenuate CYP-mediated clearance via the kinetic isotope effect (KIE) [2]. While specific KIE data for (Rac)-Tolterodine-d5 have not been published, class-level evidence demonstrates that phenyl ring deuteration can significantly reduce N-demethylation rates in CYP450-mediated metabolism, as shown with Lu AF35700 where phenyl ring deuteration attenuated N-demethylation [3].

Drug Metabolism CYP2D6 Kinetic Isotope Effect Metabolic Stability

Differentiation from Fesoterodine: Unambiguous Discrimination of Parent Drug from Prodrug-Derived Active Metabolite

Fesoterodine is a prodrug that is rapidly and completely hydrolyzed by non-specific esterases to its active metabolite, 5-HMT [1]. In contrast, tolterodine undergoes variable CYP2D6-dependent metabolism to 5-HMT and is itself an active moiety [2]. This fundamental difference necessitates the use of a deuterated tolterodine analog, rather than a deuterated 5-HMT analog, to discriminate between the parent drug and the active metabolite in complex biological matrices. A head-to-head study demonstrated that fesoterodine delivers 5-HMT with up to 40% higher bioavailability and reduced variability compared to tolterodine [3].

Pharmacokinetics Prodrug Metabolite Bioequivalence

Regulatory-Compliant Reference Standard: Fully Characterized for Method Validation

The target compound is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. This includes defined purity specifications, Certificate of Analysis (CoA) documentation, and traceable characterization data . In contrast, non-deuterated tolterodine API may not be supplied with the level of characterization and documentation required for use as a bioanalytical internal standard [2].

Reference Standard GMP Analytical Method Validation ICH Guidelines

Optimal Procurement and Application Scenarios for 2-[3-[Di(propan-2-yl)amino]-1-(pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol


LC-MS/MS Bioanalytical Method Development and Validation for Tolterodine Pharmacokinetic Studies

This deuterated compound is the optimal choice as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of LC-MS/MS assays intended to quantify tolterodine and its active metabolite 5-HMT in human plasma, serum, or urine [1]. The +5 Da mass difference enables unambiguous discrimination from the analyte, effectively correcting for matrix effects and extraction variability as required by ICH M10 bioanalytical method validation guidelines [2].

In Vitro Metabolic Stability and CYP Phenotyping Assays to Investigate Deuterium Isotope Effects

Researchers investigating the impact of deuteration on CYP450-mediated metabolism should prioritize this compound for in vitro metabolic stability studies using human liver microsomes or recombinant CYP enzymes (particularly CYP2D6 and CYP3A4) [3]. The specific placement of deuterium on the phenyl ring may attenuate N-dealkylation pathways as demonstrated with class-level evidence [4], enabling exploration of metabolic switching and intrinsic clearance differences compared to non-deuterated tolterodine [5].

Comparative Pharmacokinetic Studies Between Tolterodine Formulations and Fesoterodine Prodrug

Given the established differences in active moiety delivery between tolterodine and the prodrug fesoterodine (which delivers 5-HMT with up to 40% higher bioavailability) [6], this deuterated analog is essential for cross-study and head-to-head pharmacokinetic investigations. It enables precise and simultaneous quantitation of both tolterodine parent and 5-HMT metabolite, a requirement that cannot be met by deuterated 5-HMT alone [7].

Pharmacokinetic Investigations in CYP2D6 Polymorphic Populations to Assess Variability

This compound supports studies designed to evaluate the impact of CYP2D6 genetic polymorphism on tolterodine pharmacokinetics [8]. The potential for deuterium-induced metabolic stabilization may reduce the substantial inter-individual variability observed with non-deuterated tolterodine [9], making it a critical tool for research aimed at developing formulations with more consistent exposure profiles across CYP2D6 extensive, intermediate, and poor metabolizers.

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